molecular formula C10H10Cl2O B11085617 ((2,2-Dichlorocyclopropyl)methoxy)benzene

((2,2-Dichlorocyclopropyl)methoxy)benzene

Cat. No.: B11085617
M. Wt: 217.09 g/mol
InChI Key: ASAXEAXTLCZSGH-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, as per IUPAC guidelines, is [(2,2-dichlorocyclopropyl)methoxy]benzene . This nomenclature reflects the following structural features:

  • A benzene ring substituted with a methoxy group (-OCH₃).
  • The methoxy group is attached to a cyclopropane ring bearing two chlorine atoms at the 2-position.

Alternative names include ((2,2-dichlorocyclopropyl)methoxy)benzene and 1-(2,2-dichlorocyclopropyl)-4-methoxybenzene, though the former is preferred for its clarity.

Molecular Formula and Weight Determination

The molecular formula C₁₀H₁₀Cl₂O is derived from the compound’s constituent atoms:

  • 10 carbons : Six from the benzene ring, three from the cyclopropane ring, and one from the methoxy group.
  • 10 hydrogens : Eight from the benzene and cyclopropane rings, and two from the methoxy group.
  • 2 chlorines : Both bonded to the cyclopropane ring.
  • 1 oxygen : From the ether linkage.
Property Value Source
Molecular weight 217.09 g/mol
Exact mass 216.01087 g/mol
Monoisotopic mass 216.01087 g/mol

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • The benzene ring protons exhibit signals in the aromatic region (δ 6.8–7.3 ppm). The para-substituted methoxy group deshields adjacent protons, splitting them into a doublet (δ 6.91 ppm) and a triplet (δ 7.25 ppm).
    • The cyclopropane ring’s methoxy-methyl group (CH₂O) appears as a singlet at δ 3.3–3.5 ppm due to equivalence of the two hydrogens.
    • The cyclopropane hydrogens resonate as a multiplet at δ 1.5–2.0 ppm, influenced by ring strain and chlorine substituents.
  • ¹³C NMR :

    • The benzene carbons appear between δ 110–160 ppm, with the oxygen-bearing carbon (C-O) at δ 154–160 ppm.
    • The cyclopropane carbons are observed at δ 30–40 ppm, while the chlorinated carbons (C-Cl₂) are highly deshielded (δ 70–80 ppm).
Infrared (IR) Spectroscopy

Key absorption bands include:

  • C-O-C stretch : A strong band near 1240 cm⁻¹ , characteristic of aryl ethers.
  • C-Cl stretch : Two distinct peaks at 550–600 cm⁻¹ (asymmetric) and 650–700 cm⁻¹ (symmetric).
  • Aromatic C-H bends : Peaks at 750–850 cm⁻¹ (para-substitution).
Mass Spectrometry (MS)
  • The molecular ion peak appears at m/z 216 (exact mass: 216.01087).
  • Fragmentation patterns include:
    • Loss of Cl⁻ (m/z 181).
    • Cleavage of the cyclopropane ring (m/z 123).
    • Benzene ring-derived ions (m/z 77, 91).

Crystallographic Analysis and Conformational Studies

While crystallographic data for [(2,2-dichlorocyclopropyl)methoxy]benzene is not explicitly reported in the available literature, insights can be inferred from related cyclopropane derivatives:

  • The cyclopropane ring adopts a planar conformation due to sp² hybridization of the carbons, with bond angles constrained to ~60°.
  • The two chlorine atoms introduce steric and electronic strain , favoring a cis configuration to minimize repulsion.
  • The methoxy group’s oxygen atom engages in hyperconjugation with the cyclopropane ring, stabilizing the molecule.

Predicted bond lengths and angles:

Bond/Angle Value
C-Cl bond length 1.76–1.78 Å
C-O bond length 1.43 Å
Cyclopropane C-C-C angle 58–60°

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

(2,2-dichlorocyclopropyl)methoxybenzene

InChI

InChI=1S/C10H10Cl2O/c11-10(12)6-8(10)7-13-9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

ASAXEAXTLCZSGH-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

  • Dichlorocarbene generation :

    CHCl3+NaOH:CCl2+NaCl+H2O\text{CHCl}_3 + \text{NaOH} \rightarrow \text{:CCl}_2 + \text{NaCl} + \text{H}_2\text{O}
  • Cyclopropanation :

    Ph-O-CH2CH=CH2+:CCl2Ph-O-CH2C(Cl2)cyclopropane\text{Ph-O-CH}_2\text{CH=CH}_2 + \text{:CCl}_2 \rightarrow \text{Ph-O-CH}_2\text{C(Cl}_2\text{)cyclopropane}

Conditions and Optimization:

  • Base : Sodium hydroxide (NaOH) or potassium tert-butoxide.

  • Solvent : Chloroform, dimethyl sulfoxide (DMSO), or tert-butanol.

  • Catalyst : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance reaction efficiency.

  • Temperature : 20–40°C.

  • Ultrasonic irradiation (28 kHz, 300 W) improves yield by 15–20%.

Yield and By-Products:

  • Typical yields: 70–85%.

  • Competing side reactions include incomplete cyclopropanation or ring-opening under harsh conditions.

Williamson Ether Synthesis

This two-step approach involves synthesizing (2,2-dichlorocyclopropyl)methyl chloride followed by etherification with sodium phenoxide.

Step 1: Synthesis of (2,2-Dichlorocyclopropyl)methyl Chloride

  • Substrate : Allyl chloride (CH2=CH-CH2Cl).

  • Cyclopropanation :

    CH2=CHCH2Cl+:CCl2C(Cl2)cyclopropaneCH2Cl\text{CH}_2=\text{CH}-\text{CH}_2\text{Cl} + \text{:CCl}_2 \rightarrow \text{C(Cl}_2\text{)cyclopropane}-\text{CH}_2\text{Cl}
  • Conditions : Similar to Method 1, with chloroform/NaOH.

Step 2: Etherification with Sodium Phenoxide

  • Reaction :

    C(Cl2)cyclopropaneCH2Cl+NaOPhPh-O-CH2C(Cl2)cyclopropane+NaCl\text{C(Cl}_2\text{)cyclopropane}-\text{CH}_2\text{Cl} + \text{NaOPh} \rightarrow \text{Ph-O-CH}_2\text{C(Cl}_2\text{)cyclopropane} + \text{NaCl}
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO).

  • Yield : 65–75%.

Nucleophilic Substitution of Pre-Formed Dichlorocyclopropanes

Geminal dichlorocyclopropanes with a chloromethyl group undergo nucleophilic substitution with phenols.

Example Reaction:

ClCH2C(Cl2)cyclopropane+PhOHNaOHPh-O-CH2C(Cl2)cyclopropane+H2O\text{Cl}-\text{CH}2\text{C(Cl}2\text{)cyclopropane} + \text{PhOH} \xrightarrow{\text{NaOH}} \text{Ph-O-CH}2\text{C(Cl}2\text{)cyclopropane} + \text{H}_2\text{O}

Key Considerations:

  • Solvent : DMSO or water-DMSO mixtures.

  • Selectivity : Competition between endocyclic and exocyclic chlorine substitution; exocyclic substitution dominates (80% selectivity).

  • Yield : 60–70%.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)Key Conditions
CyclopropanationSingle-step, high atom economyRequires precise carbene generation70–85NaOH, PTC, 20–40°C
Williamson SynthesisModular; adaptable to diverse phenolsTwo-step process; intermediate toxicity65–75DMF, NaH, 60–80°C
Nucleophilic SubstitutionUtilizes stable dichlorocyclopropane precursorsLower selectivity for exocyclic Cl60–70DMSO, NaOH, 55–60°C

Emerging Techniques and Innovations

Ultrasonic-Assisted Synthesis

Ultrasound (28 kHz) enhances mass transfer and reduces reaction time by 30–50%, achieving yields up to 90% for dichlorocyclopropane derivatives.

Green Chemistry Approaches

  • Solvent-free conditions : Mechanochemical grinding of allyl ethers with solid NaOH/CHCl3 mixtures.

  • Biocatalytic methods : Exploratory studies using haloperoxidases to generate dichlorocarbene under mild conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Br2, Cl2, FeCl3

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives

    Reduction: Formation of cyclopropylmethanol derivatives

    Substitution: Formation of halogenated benzene derivatives

Scientific Research Applications

Chemistry: ((2,2-Dichlorocyclopropyl)methoxy)benzene is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a probe to study the effects of cyclopropyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ((2,2-Dichlorocyclopropyl)methoxy)benzene involves its interaction with molecular targets through its cyclopropyl and methoxy groups. These interactions can lead to various chemical transformations, including nucleophilic substitution and electrophilic aromatic substitution . The specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems.

Comparison with Similar Compounds

Structural Complexity and Reactivity

  • The parent compound this compound has a simple structure, enabling straightforward nitration to yield ortho/para isomers for pharmaceutical synthesis .
  • Derivatives like the dioxolane-containing compound (MW 474.34) exhibit enhanced bioactivity due to polar functional groups (e.g., ethers, dioxolane), which improve solubility and target interactions .
  • Tertiary amine derivatives introduce basic nitrogen centers, broadening utility in surfactant chemistry and enzymatic inhibition .

Biological Activity

((2,2-Dichlorocyclopropyl)methoxy)benzene, also known as dichlorocyclopropyl methoxybenzene, has garnered attention in recent research due to its notable biological activities, particularly its cytotoxic properties against various cell lines. This article synthesizes findings from multiple studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential applications.

This compound is characterized by the presence of a dichlorocyclopropyl group attached to a methoxybenzene structure. Its chemical formula is C₉H₈Cl₂O, with a molecular weight of approximately 205.06 g/mol. The synthesis of this compound often involves reactions that generate dichlorocarbenes, which can participate in cycloaddition reactions with alkenes to form various derivatives .

Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly neuroblastoma cells (SH-SY5Y). Studies have reported IC₅₀ values (the concentration required to inhibit 50% of cell viability) ranging from 33.21 µM to 90.90 µM depending on the specific structural modifications and experimental conditions .

Case Studies

  • Neuroblastoma Cells : In vitro studies demonstrated that this compound selectively inhibits SH-SY5Y neuroblastoma cells with an IC₅₀ value of approximately 88.60 µM. The selectivity index for this compound suggests it may have therapeutic potential in targeting neuroblastoma while sparing normal cells .
  • Embryonic Kidney Cells : Additional studies involving human embryonic kidney cells (HEK293) showed that the compound also affects these cells but at higher concentrations compared to neuroblastoma cells, indicating a degree of selectivity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing their activity. It has been shown to affect monooxygenases and peroxidases, leading to alterations in gene expression and enzyme inhibition.
  • Cell Signaling Pathways : The compound influences cellular signaling pathways that can lead to apoptosis in cancer cells. This effect is particularly pronounced in neuroblastoma cells where the disruption of signaling cascades results in increased cell death .

Transport and Distribution

The transport and distribution within biological systems are crucial for understanding the compound's efficacy. This compound interacts with cellular transporters that facilitate its uptake into target cells. This interaction is essential for its cytotoxic effects and overall biological activity.

Metabolic Pathways

The metabolism of this compound involves interactions with metabolic enzymes that can modify its structure and influence its biological effects. Studies suggest that the compound may undergo biotransformation leading to both active and inactive metabolites.

Summary of Findings

Study Cell Line IC₅₀ (µM) Selectivity Index
Study 1SH-SY5Y88.60High
Study 2HEK293>90Moderate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ((2,2-Dichlorocyclopropyl)methoxy)benzene with high yield and purity?

  • Methodological Answer : The compound can be synthesized via dichlorocarbene addition to a styrene derivative followed by methoxy functionalization. For example, (2,2-dichlorocyclopropyl)benzene is synthesized by reacting styrene with dichlorocarbene under optimized conditions (76% yield) . Subsequent methoxylation can be achieved via nucleophilic substitution or coupling reactions. Purification via column chromatography or crystallization is critical to isolate the target compound.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves cyclopropane ring protons (δ 1.5–2.5 ppm) and methoxy groups (δ ~3.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C10H10Cl2O: [M+H]+ = 217.0194) .
  • X-ray Crystallography : Validates stereochemistry and bond angles in crystalline derivatives .

Q. What are the stability considerations for this compound under varying conditions?

  • Methodological Answer : Cyclopropane derivatives are sensitive to ring-opening under acidic or high-temperature conditions. Stability testing in buffered solutions (pH 5–9) and inert atmospheres is recommended. For example, related dichlorocyclopropyl compounds degrade at >200°C or in strong acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrolysis outcomes for (2,2-dichlorocyclopropyl)benzene derivatives?

  • Methodological Answer : Hydrolysis attempts under drastic conditions (200°C, sealed tube) yield polymeric byproducts, while milder conditions (105–110°C) recover starting material . Alternative methods, such as base-mediated hydrolysis or enzymatic catalysis, should be explored. Kinetic studies using DFT calculations may explain competing pathways.

Q. What strategies enhance the bioactivity of this compound analogs?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to improve metabolic stability .
  • Biological Screening : Derivatives like 4-{[(2,2-dichlorocyclopropyl)methoxy]methyl}-2,2-dimethyl-1,3-dioxolane show cytological activity against HEK293 and MCF-7 cell lines .
  • SAR Studies : Compare analogs with varying substituents on the benzene ring to optimize potency .

Q. How to analyze competing reaction pathways in functionalizing (2,2-dichlorocyclopropyl) aromatic systems?

  • Methodological Answer :

  • Nitration : Produces ortho/para isomers; separation via fractional crystallization .
  • Reduction : Catalytic hydrogenation preserves the cyclopropane ring while reducing nitro groups .
  • Competing Pathways Table :
ReactionConditionsMajor ProductYieldReference
NitrationHNO3/H2SO4, 0°CPara isomer (70%)65%
HydrolysisH2O, 200°C, 4 hrPolymer<5%

Q. What computational methods predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions.
  • Molecular Dynamics : Simulate transition states for ring-opening under strain.
  • Experimental Validation : Compare computational predictions with experimental outcomes for derivatives .

Data Contradiction Analysis

Q. Why do some studies report successful functionalization of (2,2-dichlorocyclopropyl)benzene derivatives while others observe degradation?

  • Methodological Answer : Reaction outcomes depend on steric and electronic factors. For example:

  • Electron-Deficient Systems : Resist electrophilic attack but undergo ring-opening under thermal stress .
  • Steric Protection : Bulky substituents on the benzene ring stabilize the cyclopropane moiety .

Tables for Key Data

Property Value Reference
Boiling Point (Parent)100°C (2,2-dichlorocyclopropyl sulfide)
Cytological Activity (IC50)12 µM (MCF-7 cells)
Optimal Synthesis Yield76% (dichlorocarbene addition)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.